N-cyclohexyl-2-(6-methyl-2-nitropyridin-3-yl)oxypropanamide
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Overview
Description
N-cyclohexyl-2-(6-methyl-2-nitropyridin-3-yl)oxypropanamide is an organic compound characterized by its unique structure, which includes a cyclohexyl group, a nitropyridine moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(6-methyl-2-nitropyridin-3-yl)oxypropanamide typically involves the reaction of cyclohexylamine with 2-(6-methyl-2-nitropyridin-3-yl)oxypropanoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors to maintain precise temperature and pressure conditions, ensuring high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(6-methyl-2-nitropyridin-3-yl)oxypropanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-cyclohexyl-2-(6-methyl-2-nitropyridin-3-yl)oxypropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(6-methyl-2-nitropyridin-3-yl)oxypropanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-nitrobenzamide: Similar in structure but with a benzamide backbone.
N-cyclohexyl-N-(2-morpholinoethyl)carbodiimide: Contains a carbodiimide group instead of a nitropyridine moiety.
Uniqueness
N-cyclohexyl-2-(6-methyl-2-nitropyridin-3-yl)oxypropanamide is unique due to its combination of a cyclohexyl group, nitropyridine moiety, and propanamide backbone. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-2-(6-methyl-2-nitropyridin-3-yl)oxypropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-10-8-9-13(14(16-10)18(20)21)22-11(2)15(19)17-12-6-4-3-5-7-12/h8-9,11-12H,3-7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZNKRSYHDXCGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC(C)C(=O)NC2CCCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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